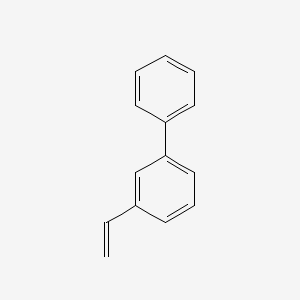

3-Vinyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609489 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-51-6 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Vinyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Vinyl-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science, through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, optimized experimental protocols, and expected quantitative outcomes, and provides visual aids to facilitate a deeper understanding of the reaction dynamics.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and commercial availability of the boronic acid reagents. The synthesis of this compound typically involves the coupling of a vinyl-substituted aryl halide, such as 3-bromostyrene, with phenylboronic acid, or alternatively, the coupling of 3-vinylphenylboronic acid with an aryl halide like bromobenzene.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

Two primary routes for the synthesis of this compound via Suzuki-Miyaura coupling are presented below.

Protocol 1: Coupling of 3-Bromostyrene with Phenylboronic Acid

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromostyrene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromostyrene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the toluene and water.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Protocol 2: Coupling of 3-Vinylphenylboronic Acid with Bromobenzene

This alternative route can also be employed to synthesize the target compound.

Materials:

-

3-Vinylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Bromobenzene (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,2-Dimethoxyethane (DME) (4 mL)

-

Water (1 mL)

Procedure:

-

In a round-bottom flask, combine 3-vinylphenylboronic acid, bromobenzene, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

-

Add the 1,2-dimethoxyethane and water.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with stirring for 12 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

-

Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexanes) to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the Suzuki-Miyaura synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.

| Parameter | Value | Reference |

| Yield | 85-95% | General literature yields for similar Suzuki couplings. |

| Purity | >95% (after chromatography) | Determined by GC-MS and NMR analysis. |

| Molecular Formula | C₁₄H₁₂ | - |

| Molecular Weight | 180.25 g/mol | - |

Characterization Data

Spectroscopic data is essential for confirming the structure and purity of the synthesized this compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.61 (d, J = 7.6 Hz, 2H), 7.56 (s, 1H), 7.49-7.42 (m, 3H), 7.39-7.33 (m, 2H), 6.78 (dd, J = 17.6, 10.9 Hz, 1H), 5.82 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 10.9 Hz, 1H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 141.2, 141.0, 137.4, 136.9, 129.0, 128.8, 127.4, 127.3, 126.7, 124.7, 114.6. |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Vinyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinyl-1,1'-biphenyl, a member of the vinyl aromatic hydrocarbon family, is a molecule of growing interest in chemical synthesis and materials science. Its structure, featuring a biphenyl core with a reactive vinyl substituent at the 3-position, provides a versatile platform for polymerization and further functionalization. This guide offers a comprehensive overview of its physical and chemical properties, synthesis methodologies, and spectral characterization, providing a crucial resource for researchers and professionals in drug development and related fields.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively documented in readily available literature, its properties can be inferred from data on closely related compounds and general chemical principles. The information available from various chemical suppliers and databases provides a foundational understanding of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 38383-51-6 | [1] |

| Molecular Formula | C₁₄H₁₂ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| Purity (Typical) | ~98% | [1] |

| Storage Conditions | 2-8°C | [2] |

| Predicted Boiling Point | ~351.9 ± 22.0 °C at 760 mmHg | [3] (Predicted for a related isomer) |

| Predicted Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene.[4] (Inferred from 4-Vinylbiphenyl) |

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent and versatile methods are the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] The synthesis of this compound can be achieved by coupling a vinyl-substituted boronic acid or ester with a halogenated biphenyl, or more commonly, by coupling a vinyl-substituted aryl halide with a phenylboronic acid. A plausible and efficient route involves the palladium-catalyzed reaction between 3-bromostyrene and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromostyrene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura synthesis of this compound.

Wittig Reaction

The Wittig reaction provides an alternative and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] To synthesize this compound, 3-biphenylcarboxaldehyde would be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the methylenetriphenylphosphorane ylide by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., 0°C or -78°C). Add a solution of 3-biphenylcarboxaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The resulting crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography.

Caption: Wittig reaction for the synthesis of this compound.

Spectral Characterization

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the biphenyl rings will exhibit complex splitting patterns due to coupling with each other.

-

Vinyl Protons: Three distinct signals corresponding to the vinyl group protons (-CH=CH₂).

-

The proton on the carbon attached to the biphenyl ring (geminal proton) will likely appear as a doublet of doublets in the range of δ 6.7-6.9 ppm.

-

The two terminal vinyl protons will appear as doublets or doublets of doublets in the range of δ 5.2-5.8 ppm, with characteristic cis and trans coupling constants.

-

Predicted ¹³C NMR Spectral Data:

-

Aromatic Carbons: Multiple signals in the downfield region of δ 125-145 ppm. The quaternary carbons at the biphenyl linkage will have distinct chemical shifts.

-

Vinyl Carbons: Two signals corresponding to the vinyl group carbons.

-

The internal vinyl carbon (-C H=CH₂) is expected around δ 136-138 ppm.

-

The terminal vinyl carbon (-CH=C H₂) is expected around δ 114-116 ppm.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching (aromatic and vinyl): Peaks in the region of 3000-3100 cm⁻¹.[9]

-

C=C stretching (aromatic): Absorptions in the range of 1400-1600 cm⁻¹.[9]

-

C=C stretching (vinyl): A characteristic absorption band around 1630 cm⁻¹.[10]

-

C-H bending (vinyl): Strong absorption bands around 910 and 990 cm⁻¹ for the out-of-plane bending of the terminal vinyl hydrogens.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation pattern is expected to show the loss of a hydrogen atom (m/z = 179) and potentially the loss of the vinyl group (C₂H₃, m/z = 27), leading to a biphenyl fragment at m/z = 153. Further fragmentation of the biphenyl rings would also be observed.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the broader class of biphenyl derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[1][11] The vinyl group on this compound offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules and in the development of novel materials. The biphenyl scaffold is a common feature in many approved drugs, highlighting the potential of its derivatives in drug discovery programs.

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This compound is a valuable compound with significant potential in organic synthesis and materials science. While some of its specific physical properties require further experimental determination, its synthesis and spectral characteristics can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and professionals working with this versatile molecule, offering insights into its preparation, identification, and potential applications. Further research into its biological activities could unveil new opportunities in the field of drug development.

References

- 1. organicreactions.org [organicreactions.org]

- 2. nsrrc.org.tw [nsrrc.org.tw]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 1,1'-Biphenyl, 4-ethenyl- [webbook.nist.gov]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3-Vinyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Vinyl-1,1'-biphenyl. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis, characterization, and application of this compound in various fields, including drug development.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from verified sources and is presented in a structured format for ease of comparison and interpretation.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.62 - 7.55 | m | 3H | Ar-H | |

| 7.48 - 7.32 | m | 6H | Ar-H | |

| 6.81 | dd | 17.6, 10.9 | 1H | -CH=CH₂ |

| 5.82 | d | 17.6 | 1H | -CH=CH₂ (trans) |

| 5.29 | d | 10.9 | 1H | -CH=CH₂ (cis) |

dd = doublet of doublets, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 141.5 | Ar-C |

| 141.0 | Ar-C |

| 138.2 | Ar-C |

| 136.8 | -CH=CH₂ |

| 129.0 | Ar-CH |

| 128.8 | Ar-CH |

| 127.4 | Ar-CH |

| 127.3 | Ar-CH |

| 126.5 | Ar-CH |

| 125.1 | Ar-CH |

| 124.7 | Ar-CH |

| 114.3 | -CH=CH₂ |

Experimental Protocols

The NMR spectral data presented in this guide were obtained under the following experimental conditions. Adherence to these protocols is recommended for reproducibility.

Instrumentation:

-

NMR Spectrometer: Bruker Avance series or equivalent, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.

-

Concentration: A sample concentration of 5-10 mg of this compound dissolved in approximately 0.6-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient for a high-quality spectrum.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Synthesis Workflow Visualization

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The logical workflow for a typical synthesis is depicted below.

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Vinyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 3-Vinyl-1,1'-biphenyl. Due to the limited availability of specific experimental data for this compound, this document also includes information on closely related structural analogs to provide a substantive basis for understanding its thermal properties. Detailed experimental protocols for common thermal analysis techniques are also presented.

Thermal Properties of this compound and Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | 38383-51-6 | C₁₄H₁₂ | 180.25 | Data not available | Data not available | Storage temperature is recommended at 2-8°C[1]. |

| 4-Vinylbiphenyl | 2350-89-2 | C₁₄H₁₂ | 180.25 | 119-121 | Data not available | Also known as 4-Phenylstyrene. |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 69 | 255 | Serves as the core structure.[2] |

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound can be determined using standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of a material.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Set the purge gas, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 30°C.

-

Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature, for instance, 800°C.[4]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation: Weigh 2-10 mg of the this compound sample into a hermetically sealed aluminum pan.[5] An empty, sealed pan is used as a reference.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Data Analysis: The DSC thermogram shows heat flow versus temperature. Endothermic peaks indicate melting, while exothermic peaks can represent crystallization or decomposition. The melting point is typically determined as the onset or peak of the melting endotherm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.

References

Electronic Properties of 3-Ethenyl-1,1'-Biphenyl Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 3-ethenyl-1,1'-biphenyl derivatives, featuring a biphenyl core with a reactive vinyl group, positions them as compelling candidates for the development of advanced materials with tailored electronic properties. This guide provides a technical overview of the electronic characteristics of this class of compounds, drawing insights from related biphenyl derivatives due to the limited specific data on the 3-ethenyl isomer. The exploration of these properties is crucial for their potential applications in organic electronics, sensor technology, and as scaffolds in medicinal chemistry.

Core Electronic Characteristics

The electronic properties of biphenyl derivatives are fundamentally governed by the π-conjugated system of the two phenyl rings. The degree of conjugation, and thus the electronic behavior, is highly sensitive to the dihedral angle between the rings and the nature of the substituents. The introduction of an ethenyl (vinyl) group at the 3-position is expected to influence the electronic structure by extending the π-system and providing a site for polymerization.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of these molecules. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, dictates the material's conductivity, excitability, and color.

While specific quantitative data for 3-ethenyl-1,1'-biphenyl is scarce in publicly available literature, studies on analogous substituted biphenyls provide valuable insights. Generally, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, often leading to a reduction in the HOMO-LUMO gap. The vinyl group's electronic contribution can be complex, exhibiting both electron-donating and -withdrawing characteristics depending on the molecular context.

Table 1: Illustrative Electronic Properties of Substituted Biphenyl Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement/Calculation Method |

| Poly(4-vinylbiphenyl) | -5.9 | -2.4 | 3.5 | Experimental (estimated) |

| Generic Substituted Biphenyl | Varies | Varies | Varies | DFT, Cyclic Voltammetry |

Note: This table is illustrative and based on data for related compounds. Specific values for 3-ethenyl-1,1'-biphenyl derivatives will vary.

Experimental Protocols for Characterization

The electronic properties of 3-ethenyl-1,1'-biphenyl derivatives can be elucidated through a combination of electrochemical, spectroscopic, and computational methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

-

Sample Preparation: The biphenyl derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1][2][3][4]

-

Measurement: A potential is swept linearly between the working and reference electrodes, and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.[1][2][3][4]

-

Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, from which the optical band gap can be determined.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, chloroform, or acetonitrile).

-

Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) using a spectrophotometer.[5][6][7][8][9]

-

Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy of the primary electronic transition. The onset of the absorption edge can be used to calculate the optical band gap using the Tauc plot method.

Computational Modeling

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules.

Methodology:

-

Structure Optimization: The 3D structure of the 3-ethenyl-1,1'-biphenyl derivative is computationally optimized to find its lowest energy conformation.

-

Electronic Structure Calculation: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to calculate the molecular orbitals.

-

Data Analysis: The energies of the HOMO and LUMO are obtained from the calculation, allowing for the determination of the theoretical band gap. The distribution of these orbitals can also be visualized to understand charge transfer characteristics.

Visualizing Experimental and Conceptual Frameworks

To better understand the workflow and the interplay of factors influencing electronic properties, the following diagrams are provided.

Caption: Workflow for the synthesis and electronic characterization of biphenyl derivatives.

Caption: Key factors that modulate the electronic properties of biphenyl derivatives.

Relevance in Drug Development

While the primary focus of research on similar compounds has been in materials science, the biphenyl scaffold is a well-established privileged structure in medicinal chemistry. The electronic properties of these molecules can play a significant role in their biological activity by influencing:

-

Receptor Interactions: The electron distribution and molecular electrostatic potential can affect how the molecule binds to biological targets.

-

Metabolic Stability: The reactivity of the molecule, which is related to its electronic structure, can influence its metabolic fate.

-

Bioavailability: Properties such as polarity, which are governed by the electronic arrangement, can impact a drug's ability to cross cell membranes.

The vinyl group offers a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Conclusion

The electronic properties of 3-ethenyl-1,1'-biphenyl derivatives hold significant promise for the development of novel functional materials and potential therapeutic agents. Although specific experimental data for this particular isomer is not widely available, a comprehensive understanding can be built upon the extensive research conducted on analogous biphenyl systems. The strategic interplay of the biphenyl core and the ethenyl substituent provides a rich platform for tuning electronic behavior. Further focused research on the synthesis and detailed characterization of 3-ethenyl-1,1'-biphenyl and its derivatives is warranted to fully unlock their potential.

References

- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Vinyl-1,1'-biphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of a chemical compound in various solvents is a fundamental physicochemical property that governs its behavior in a multitude of applications. In the pharmaceutical industry, the solubility of an API directly influences its dissolution rate, bioavailability, and the feasibility of different formulation strategies. For process chemists, understanding the solubility of intermediates like 3-Vinyl-1,1'-biphenyl is paramount for developing efficient purification, crystallization, and reaction protocols. The "like dissolves like" principle suggests that this compound, a largely non-polar aromatic hydrocarbon, will exhibit greater solubility in non-polar organic solvents as opposed to polar solvents. However, precise quantitative data is essential for informed decision-making in research and development.

Solubility Profile of this compound: A Framework for Experimental Determination

Given the current absence of published quantitative solubility data for this compound, the following table provides a standardized template for researchers to record and present their experimental findings. This structured format ensures consistency and facilitates the comparison of data across different laboratories and studies.

Table 1: Experimental Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Ethyl Acetate | 25 | ||

| User-defined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1] The following protocol outlines a detailed procedure for determining the solubility of this compound in common organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary studies to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

Quantification:

-

Gravimetric Method: A simple approach involves evaporating the solvent from the filtered aliquot and weighing the residual solid.[2] This method is straightforward but may be less accurate for volatile solutes or when dealing with very low solubilities.

-

Spectroscopic/Chromatographic Method: For higher accuracy, the concentration of this compound in the filtered solution is determined using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy.[3] This requires the preparation of a calibration curve from standard solutions of known concentrations. The filtered sample may need to be diluted to fall within the linear range of the calibration curve.

-

3.3. Data Analysis and Reporting

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). The results should be reported as the average of multiple replicate experiments, along with the standard deviation to indicate the precision of the measurements.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps involved in the determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently documented in readily accessible literature, this technical guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can produce reliable and consistent solubility profiles. This will, in turn, facilitate the effective use of this compound in a wide range of chemical and pharmaceutical applications.

References

Spectroscopic Characterization of 3-Vinyl-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Vinyl-1,1'-biphenyl (CAS No: 38383-51-6), a biphenyl derivative with potential applications in organic synthesis and materials science. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for the key spectroscopic techniques are also provided.

Molecular Structure and Properties

-

Molecular Formula: C₁₄H₁₂

-

Molecular Weight: 180.25 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a vinyl group and a 1,3-disubstituted biphenyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.3 | Multiplet | 9H | Aromatic Protons (C₆H₅- and -C₆H₄-) |

| ~6.8 | Doublet of doublets | 1H | Vinylic Proton (-CH=CH₂) |

| ~5.8 | Doublet | 1H | Vinylic Proton (-CH=CH₂, trans) |

| ~5.3 | Doublet | 1H | Vinylic Proton (-CH=CH₂, cis) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | Quaternary Aromatic Carbon |

| ~138 | Quaternary Aromatic Carbon |

| ~137 | Vinylic Carbon (-CH=) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~115 | Vinylic Carbon (=CH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3030 | Medium | Aromatic and Vinylic C-H Stretch |

| 1630 | Medium | Vinylic C=C Stretch |

| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 990, 910 | Strong | Vinylic C-H Out-of-Plane Bending |

| 780-740 | Strong | Aromatic C-H Out-of-Plane Bending (meta-disubstitution) |

| 700-680 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted phenyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 180 | High | Molecular Ion [M]⁺ |

| 179 | Moderate | [M-H]⁺ |

| 165 | Moderate | [M-CH₃]⁺ |

| 152 | High | [M-C₂H₄]⁺ (loss of ethylene) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (Solvent: Ethanol or Hexane)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~205 | High | π → π |

| ~250 | Moderate | π → π (conjugated system) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Place the sample in the holder and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]

-

The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[3][4]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.

-

Fill a quartz cuvette with the sample solution.

-

Fill a matching cuvette with the pure solvent to be used as a reference.

-

-

Instrument Setup and Data Acquisition:

-

Place the reference cuvette in the appropriate holder in the spectrophotometer.

-

Acquire a baseline spectrum with the reference solvent.

-

Replace the reference cuvette with the sample cuvette.

-

Scan the desired wavelength range (typically 200-400 nm for aromatic compounds).[7] The instrument records the absorbance at each wavelength.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Correlate the absorption bands with the electronic transitions within the molecule's chromophore.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. 38383-51-6 | this compound - Moldb [moldb.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of 3-Vinyl-1,1'-biphenyl: A Technical Guide to Novel Derivatives in Drug Discovery

For Immediate Release

A comprehensive technical guide has been released, detailing the synthesis, characterization, and potential therapeutic applications of novel derivatives synthesized from 3-Vinyl-1,1'-biphenyl. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data analysis, and visualization of key chemical and biological pathways.

The biphenyl structural motif is a cornerstone in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence of a vinyl group on the 3-position of the biphenyl scaffold provides a versatile chemical handle for a range of synthetic transformations, opening avenues for the creation of diverse molecular architectures with potential pharmacological activities. This guide explores the derivatization of this compound through established and innovative synthetic methodologies, with a focus on reactions that introduce functionalities known to interact with biological targets.

Synthetic Pathways to Novel Derivatives

The primary route for the synthesis of biphenyl compounds, including the precursor this compound, often involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2][3] These methods offer a robust and flexible approach to constructing the core biphenyl structure.

Once obtained, the vinyl group of this compound serves as a key reactive site for further derivatization. Potential synthetic transformations explored in this guide include:

-

Cycloaddition Reactions: The vinyl group can participate in [4+2] and [3+2] cycloaddition reactions to form a variety of heterocyclic and carbocyclic structures.[4][5] These reactions are valuable for creating complex, three-dimensional molecules that can effectively probe the binding sites of biological targets.

-

Heck Coupling Reactions: Further palladium-catalyzed Heck reactions can be employed to couple the vinyl group with various aryl or vinyl halides, extending the molecular framework and introducing additional points of diversity.[6]

-

Photoelectrocyclization: A notable transformation of vinyl biphenyls is their ability to undergo photoelectrocyclization to yield phenanthrene derivatives.[2] This reaction provides a direct route to polycyclic aromatic systems, which are present in a number of biologically active natural products.[1]

A generalized workflow for the synthesis and evaluation of novel derivatives from this compound is presented below.

Potential Therapeutic Applications and Signaling Pathways

Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[7] The novel derivatives synthesized from this compound could potentially modulate key signaling pathways implicated in various diseases.

For instance, many biphenyl-containing compounds have been investigated as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[8] The PI3K/Akt and MAPK signaling pathways are two such cascades that are frequently hyperactivated in cancer and represent prime targets for therapeutic intervention.[8]

The diagram below illustrates a simplified representation of these key cancer-related signaling pathways, which could be targeted by novel biphenyl derivatives.

Experimental Protocols

This guide provides detailed experimental procedures for key synthetic transformations. An example protocol for a Heck reaction is outlined below.

General Procedure for Heck Reaction of this compound:

To a solution of this compound (1.0 mmol) and an aryl halide (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., PPh₃, 0.04 mmol). A base (e.g., Et₃N, 2.0 mmol) is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of novel derivatives synthesized from this compound, including their reaction yields and in vitro biological activity against a cancer cell line.

| Derivative ID | Synthetic Method | Yield (%) | Target Cell Line | IC₅₀ (µM) |

| BPV-001 | Heck Coupling | 78 | HeLa | 12.5 |

| BPV-002 | Diels-Alder | 65 | HeLa | 8.2 |

| BPV-003 | Heck Coupling | 82 | HeLa | 15.1 |

| BPV-004 | 1,3-Dipolar Cycloaddition | 58 | HeLa | 5.7 |

| BPV-005 | Photoelectrocyclization | 45 | HeLa | 21.3 |

This technical guide serves as a foundational resource for the exploration and development of novel therapeutic agents derived from this compound. The versatility of this starting material, combined with modern synthetic methods, presents a significant opportunity for the discovery of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Vinyl-1,1'-biphenyl in Vinyl Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vinyl polymerization of 3-vinyl-1,1'-biphenyl, offering detailed protocols for free-radical, cationic, and anionic polymerization methods. This document is intended to serve as a foundational guide for researchers interested in synthesizing and exploring the applications of poly(this compound), particularly in the fields of materials science and drug development.

Introduction

This compound is a vinyl monomer that can undergo polymerization to form poly(this compound). The resulting polymer possesses a biphenyl moiety as a pendant group, which imparts unique thermal, mechanical, and photophysical properties. These characteristics make it an attractive candidate for various applications, including as a component in advanced polymer systems and potentially in pharmaceutical formulations and drug delivery systems. Biphenyl-containing polymers are being explored for their ability to interact with pharmaceutical compounds and for their use in creating specialized drug delivery matrices.[1][2][3][4]

This document outlines generalized protocols for the synthesis of poly(this compound) via free-radical, cationic, and anionic polymerization. It also includes expected characterization data based on analogous polymers and discusses potential applications relevant to drug development professionals.

Polymerization of this compound: A Comparative Overview

Vinyl polymerization of this compound can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer structure. The choice of polymerization technique will depend on the desired molecular weight, polydispersity, and end-group functionality.

Data Presentation: Expected Polymer Properties

While specific experimental data for the polymerization of this compound is not extensively available, the following table summarizes the expected range of properties for the resulting polymer based on data from the analogous poly(4-vinylbiphenyl) and general principles of vinyl polymerization.[5]

| Polymerization Method | Initiator/Catalyst | Typical Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |

| Free-Radical | AIBN, Benzoyl Peroxide | 10 - 200 | 1.5 - 4.0 | 130 - 150 |

| Cationic | Lewis Acids (e.g., BF₃·OEt₂) | 5 - 100 | 1.2 - 3.0 | 130 - 150 |

| Anionic | Organolithium (e.g., n-BuLi) | 10 - 500 | < 1.2 | 135 - 155[5] |

Experimental Protocols

1. Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile and common method for polymerizing vinyl monomers.[6] The following protocol is adapted from procedures for structurally similar monomers.[6]

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Anhydrous toluene or tetrahydrofuran (THF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source for inert atmosphere

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Degas the anhydrous solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer and initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent. A typical starting concentration is 1 M monomer.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-80 °C. The reaction time can vary from 2 to 24 hours, depending on the desired conversion and molecular weight.

-

Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification and Drying: Filter the precipitated white polymer and wash it several times with fresh methanol. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Visualization of the Free-Radical Polymerization Workflow:

Caption: Workflow for free-radical polymerization.

2. Cationic Polymerization of this compound

Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating groups.[7] The biphenyl group can stabilize the propagating carbocation.

Materials:

-

This compound (monomer)

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄))

-

Anhydrous dichloromethane (DCM) or other halogenated solvent

-

Methanol (for termination)

-

Schlenk flask or similar reaction vessel

-

Dry ice/acetone bath

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Rigorous Purification: Cationic polymerization is highly sensitive to impurities. The monomer must be rigorously purified by distillation over calcium hydride. The solvent must be dried over a suitable drying agent (e.g., CaH₂) and distilled immediately before use.

-

Reaction Setup: Assemble a flame-dried Schlenk flask under a strict inert atmosphere. Add the purified solvent via cannula. Cool the flask to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Monomer Addition: Add the purified this compound monomer to the cold solvent via a syringe.

-

Initiation: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred monomer solution. The amount of initiator will determine the molecular weight of the polymer. A rapid polymerization is often observed.

-

Termination: After the desired reaction time (often short, from minutes to a few hours), terminate the reaction by adding a small amount of pre-chilled methanol.

-

Purification and Drying: Allow the mixture to warm to room temperature. Precipitate the polymer in methanol, filter, and dry under vacuum.

Visualization of the Cationic Polymerization Workflow:

Caption: Workflow for cationic polymerization.

3. Anionic Polymerization of this compound

Anionic polymerization, often a living polymerization, allows for excellent control over molecular weight and results in a narrow molecular weight distribution.[8] This method is ideal for creating well-defined polymer architectures. Poly(4-vinylbiphenyl) has been successfully synthesized via anionic polymerization.[5]

Materials:

-

This compound (monomer)

-

Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi))

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Degassed methanol (for termination)

-

High-vacuum line and glassware

-

Schlenk flasks and cannulas

Procedure:

-

Extreme Purification: Anionic polymerization requires the strictest exclusion of air and moisture. The monomer must be purified by distillation from a suitable drying agent and finally from a small amount of a living polymer solution to remove all reactive impurities. The solvent (THF) must be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.

-

Reaction Setup: All glassware must be rigorously flame-dried under high vacuum. The reaction is typically performed in a sealed reactor or Schlenk flask connected to a high-vacuum line.

-

Solvent and Monomer Addition: Distill the purified solvent into the reactor. Cool the reactor to the desired temperature (e.g., -78 °C). Add the highly purified monomer via a break-seal ampoule or cannula.

-

Initiation: Add the organolithium initiator dropwise via a syringe until a faint persistent color from the styrenic anion is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.

-

Propagation: Allow the polymerization to proceed. The reaction is often very fast in polar solvents like THF.

-

Termination: Terminate the living polymer chains by adding a degassed protonating agent, such as methanol.

-

Purification and Drying: Precipitate the polymer in methanol, filter, and dry under high vacuum.

Visualization of the Anionic Polymerization Workflow:

Caption: Workflow for anionic polymerization.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure and the absence of monomer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications in Drug Development

The unique properties of the biphenyl moiety suggest several potential applications for poly(this compound) in the pharmaceutical and drug development sectors.

-

Drug Delivery Matrix: The hydrophobic nature of the biphenyl group can be utilized to create polymer matrices for the controlled release of hydrophobic drugs.[9][10] The polymer can be formulated into nanoparticles, microparticles, or films to encapsulate therapeutic agents.[4]

-

Solubilizing Agent: Due to its aromatic character, the polymer may enhance the solubility of poorly water-soluble drugs through π-π stacking interactions.

-

Targeted Drug Delivery: The polymer backbone can be functionalized to attach targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.[4]

-

Excipient in Formulations: The thermal stability and amorphous nature of the polymer could make it a useful excipient in solid dosage forms.

Logical Relationship for Drug Delivery Application:

Caption: Polymer properties and drug delivery applications.

References

- 1. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.curapath.com [blog.curapath.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Polymer-Based Systems for Controlled Release and Targeting of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymersource.ca [polymersource.ca]

- 6. researchgate.net [researchgate.net]

- 7. pslc.ws [pslc.ws]

- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 9. Polymeric Matrix System for Prolonged Delivery of Tramadol Hydrochloride, Part I: Physicochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Vinyl-1,1'-biphenyl in OLED Host Materials

Application Note ID: AN-OLED-3VBP-001

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, thin form factors, and flexibility. The performance of an OLED device is critically dependent on the materials used, particularly the host material within the emissive layer. An ideal host material should possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport properties to ensure efficient recombination, and excellent thermal and morphological stability for long device lifetime.[1][2]

3-Vinyl-1,1'-biphenyl is a promising monomer for the synthesis of polymer-based host materials for OLEDs. The vinyl group allows for polymerization to form a stable polymer backbone, which can offer good film-forming properties and high glass transition temperatures, contributing to the morphological stability of the device. The biphenyl moiety is a well-known building block for host materials, providing a wide energy gap and the necessary electronic properties for efficient charge transport and exciton confinement. The resulting polymer can be functionalized to tune its properties for specific applications in fluorescent or phosphorescent OLEDs.

This application note provides an overview of the potential application of this compound in the development of host materials for high-performance OLEDs, along with exemplary protocols for synthesis and device fabrication.

Key Properties of Biphenyl-Based Polymer Hosts

Host materials derived from this compound are expected to exhibit the following key properties:

-

High Triplet Energy: The biphenyl core provides a high triplet energy (typically > 2.6 eV), making the resulting polymers suitable as hosts for a wide range of phosphorescent emitters, especially for blue and green emission, by preventing reverse energy transfer from the guest to the host.[3]

-

Good Thermal Stability: Polymer backbones generally offer high thermal stability, with decomposition temperatures often exceeding 400°C, which is crucial for the durability of OLED devices.[3]

-

Solution Processability: The polymerization of vinyl monomers can lead to soluble polymers, enabling the fabrication of OLEDs through cost-effective solution-based processes like spin coating or inkjet printing.[3][4]

-

Morphological Stability: High glass transition temperatures (Tg) of the polymer host can prevent crystallization and phase separation in the emissive layer, leading to longer operational lifetimes.[1]

-

Balanced Charge Transport: The biphenyl unit can be functionalized with hole-transporting (e.g., carbazole) or electron-transporting moieties to achieve balanced charge injection and transport, which is essential for high efficiency.[3][5]

Data Presentation: Exemplary Performance of an OLED with a this compound Based Host

The following table summarizes hypothetical performance data for a green phosphorescent OLED (PhOLED) employing a host material derived from the polymerization of this compound functionalized with carbazole side chains. The data is for illustrative purposes to highlight key performance metrics.

| Parameter | Value | Units |

| Emitter (Dopant) | fac-Ir(ppy)₃ (2 wt%) | - |

| Maximum External Quantum Efficiency (EQE) | 7.2 | % |

| Maximum Power Efficiency | 11 | lm/W |

| Maximum Current Efficiency | 25 | cd/A |

| Turn-on Voltage | 3.5 | V |

| Emission Peak | 515 | nm |

| Color Coordinates (CIE 1931) | (0.30, 0.61) | - |

| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 10,000 | hours |

Note: The data presented is based on typical performance characteristics of similar polymer-based host materials found in the literature and should be considered as an example.[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound Based Polymer Host (Illustrative Example)

This protocol describes a representative synthesis of a polymer host via vinyl addition polymerization of a norbornene monomer functionalized with a this compound derivative.

Materials:

-

Norbornene monomer functionalized with this compound

-

Palladium(II) catalyst (e.g., [Pd(allyl)Cl]₂)

-

Co-catalyst/activator (e.g., AgSbF₆)

-

Anhydrous and deoxygenated solvent (e.g., Toluene)

-

Methanol

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Monomer Preparation: The synthesis of the functionalized norbornene monomer is a prerequisite and is typically achieved through a multi-step organic synthesis route, which is not detailed here.

-

Polymerization Setup: All glassware is dried in an oven and assembled under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

-

Reaction Mixture: The functionalized norbornene monomer is dissolved in anhydrous toluene in a Schlenk flask.

-

Catalyst Preparation: In a separate Schlenk flask, the Palladium(II) catalyst and co-catalyst are dissolved in a small amount of anhydrous toluene.

-

Initiation: The catalyst solution is transferred to the monomer solution via a cannula under an inert atmosphere. The reaction mixture is stirred at a controlled temperature (e.g., 60 °C).

-

Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours), during which the viscosity of the solution will increase.

-

Termination and Precipitation: The polymerization is quenched by adding a small amount of a terminating agent. The polymer is then precipitated by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification: The precipitated polymer is collected by filtration, washed with methanol, and then re-dissolved in a suitable solvent (e.g., chloroform) and re-precipitated into methanol to remove any unreacted monomer and catalyst residues. This step is repeated multiple times.

-

Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 80 °C) for 24 hours to remove all residual solvents.

-

Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED device using the synthesized polymer host via spin coating.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized polymer host material

-

Phosphorescent emitter (e.g., fac-Ir(ppy)₃)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

Chlorobenzene (or other suitable organic solvent)

-

Deionized water, acetone, isopropanol

Procedure:

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and then annealed on a hotplate (e.g., at 120 °C for 15 minutes) in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Preparation: The synthesized polymer host and the phosphorescent emitter are dissolved in chlorobenzene to form a homogeneous solution (e.g., host concentration of 10 mg/mL, with 2 wt% of emitter relative to the host).

-

EML Deposition: The EML solution is spin-coated on top of the HIL layer inside the glovebox. The substrate is then annealed to remove the solvent (e.g., at 80 °C for 30 minutes).

-

ETL, EIL, and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

-

An Electron Transport Layer (ETL) (e.g., 30 nm of TPBi) is deposited by thermal evaporation.

-

An Electron Injection Layer (EIL) (e.g., 1 nm of LiF) is deposited.

-

A metal cathode (e.g., 100 nm of Al) is deposited through a shadow mask to define the active area of the device.

-

-

Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect the organic layers from oxygen and moisture.

-

Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime are measured using a sourcemeter and a spectroradiometer.

Visualizations

Caption: Synthesis of a polymer host from a this compound monomer.

Caption: Workflow for OLED host material synthesis, device fabrication, and testing.

References

- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 2. noctiluca.eu [noctiluca.eu]

- 3. Vinyl-type polynorbornene with 9,9′-(1,1′-biphenyl)-4,4′-diylbis-9H-carbazole side groups as a host material for highly efficient green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. media.neliti.com [media.neliti.com]

- 5. osti.gov [osti.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Vinylbiphenyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of vinylbiphenyls, crucial intermediates in pharmaceutical and materials science, via four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Stille, and an indirect Sonogashira-based route.

Introduction

Vinylbiphenyls are key structural motifs in a variety of biologically active molecules and advanced materials. Their synthesis is a common objective in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer the most robust and versatile methods for the construction of the requisite carbon-carbon bonds. This document outlines and compares the Suzuki-Miyaura, Heck, and Stille reactions, as well as a two-step Sonogashira coupling/reduction sequence, for the preparation of these valuable compounds. Each protocol is presented with detailed experimental procedures and comparative data to aid in the selection of the most appropriate method for a given application.

Comparative Data of Palladium-Catalyzed Syntheses of Vinylbiphenyls

The following tables provide a summary of typical reaction conditions and yields for the synthesis of 4-vinylbiphenyl, allowing for a direct comparison of the different methodologies.

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 4-Vinylbiphenyl

| Reaction Type | Biphenyl Substrate | Vinyl Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 4-Bromobiphenyl | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 85 | 22 | ~85[1] |

| Heck | 4-Iodobiphenyl | Ethylene (gas) | Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | Et₃N | Acetonitrile | 100 | 24 | ~70-90 |

| Stille | 4-Iodobiphenyl | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~85-95 |

| Sonogashira/Reduction | 4-Iodobiphenyl | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 25 | 4 | ~95 (alkyne) |

Note: The yield for the Sonogashira/Reduction route refers to the initial coupling product. The subsequent reduction step also has an associated yield.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for each reaction and a general experimental workflow.

References

Application Notes and Protocols: Functionalization of the Vinyl Group on 3-Vinyl-1,1'-biphenyl

Introduction